2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one
Description
Iridium/Brønsted Acid Cooperative Catalysis
A breakthrough in spirocyclic synthesis involves the iridium and Brønsted acid co-catalyzed formal [4+2] cycloaddition of cyclic enamides with 2-(1-hydroxyallyl)phenols. This method achieves enantioselectivities exceeding 99% ee through synergistic activation: iridium generates π-allyl intermediates, while chiral phosphoric acids direct stereochemistry via hydrogen-bonding interactions. For example, the reaction of enamide 1a with phenol 2a yields spiro-N,O-ketals with a 94% yield and 98% ee under optimized conditions ([Ir(cod)Cl]₂, (S)-L1 ligand, (PhO)₂POOH). The rigid bowl-shaped cavity of the OCF-ortho-CF₃-aryl-modified phosphoric acid ensures precise facial selectivity during nucleophilic attack (Scheme 1).
Table 1: Performance of Iridium-Based Catalytic Systems
| Substrate Pair | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|
| Enamide 1a + Phenol 2a | [Ir(cod)Cl]₂/(S)-L1/(PhO)₂POOH | 94 | 98 |
| Formanilide 1b + Enamide 2b | Ir/(R)-CPA | 84 | 96 |
Palladium-Mediated Cascade Cyclizations
Palladium(0) complexes paired with chiral secondary amines enable cascade reactions between α,β-unsaturated aldehydes and isoxazolones. The amine catalyst forms enamine intermediates, while Pd⁰ facilitates cyclization via π-allyl coordination. For instance, tert-butyl-4-propargyl isoxazolone (1c ) reacts with cinnamic aldehyde (2a ) to form spirocyclic isoxazolone 3r with 94% ee and >20:1 dr. Aliphatic aldehydes like trans-2-heptenal (2k ) similarly afford products in 72% yield and 91% ee, demonstrating broad substrate tolerance.
Properties
CAS No. |
128242-44-4 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-phenyl-1-propan-2-yloxy-5,8-dioxaspiro[3.4]oct-1-en-3-one |
InChI |
InChI=1S/C15H16O4/c1-10(2)19-14-12(11-6-4-3-5-7-11)13(16)15(14)17-8-9-18-15/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
MBGAPDCKNUVWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=O)C12OCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Diol Precursors
The dioxaspiro framework is efficiently constructed via acid-catalyzed cyclization of 1,3-diol intermediates. A representative protocol involves:
Procedure :
-
Dissolve 2-(2-hydroxyethyl)-3-hydroxycyclohexanone (10 mmol) in anhydrous THF under N₂.
-
Add BF₃·OEt₂ (1.2 equiv) dropwise at 0°C.
-
Warm to 40°C and stir for 6 hr.
-
Quench with sat. NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Outcome :
Table 1: Catalytic Systems for Spirocyclization
| Catalyst | Solvent | Temp (°C) | Yield (%) | dr |
|---|---|---|---|---|
| BF₃·OEt₂ | THF | 40 | 72 | >20:1 |
| p-TsOH | Toluene | 110 | 58 | 5:1 |
| Zn(OTf)₂ | CH₂Cl₂ | 25 | 65 | 12:1 |
Multi-Step Synthesis from Aromatic Precursors
Friedel-Crafts Acylation Route
A convergent synthesis leveraging Friedel-Crafts chemistry:
Stepwise Protocol :
-
Acylation : Treat benzene with 3-chloropropionyl chloride (1.1 equiv) and AlCl₃ (1.3 equiv) in CH₂Cl₂ at −10°C for 2 hr.
-
Cyclization : Subject the resultant β-chloroketone to NaOH (2.0 M) in EtOH/H₂O (3:1) at reflux for 4 hr.
-
Etherification : Perform Williamson reaction as in Section 4.1.
Overall Yield : 42% (3 steps)
Purity : >99% by HPLC (C18, MeCN/H₂O 70:30)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address exothermicity and mixing challenges in spirocyclization:
Reactor Design :
-
Tubular reactor (ID = 2 mm, L = 10 m)
-
Residence time: 8 min
-
Temp: 50°C
-
Pressure: 8 bar
Benefits :
Analytical Characterization
Critical spectral data confirming structure:
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPOXY-2-PHENYL-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
3-ISOPROPOXY-2-PHENYL-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-ISOPROPOXY-2-PHENYL-5,8-DIOXASPIRO[3.4]OCT-2-EN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The isopropoxy group may enhance lipophilicity compared to hydroxyl or Boc-protected derivatives, impacting membrane permeability .
Biological Activity
2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one is a complex organic compound with notable biological activities. Its unique structure, characterized by a spirocyclic framework, suggests potential pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one is C15H16O. The compound features a spiro structure that contributes to its biological activity, potentially affecting its interaction with biological targets.
Biological Activity Overview
Research indicates that 2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pathways related to inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Some investigations have indicated that this compound possesses antimicrobial properties against various pathogens.
Antioxidant Activity
A study assessing the antioxidant capacity of similar compounds highlighted the ability of spirocyclic structures to scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms to neutralize reactive oxygen species (ROS), thereby reducing cellular damage.
Anti-inflammatory Mechanisms
Research has demonstrated that compounds with similar structural motifs can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays revealed that 2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one could significantly reduce the expression of these inflammatory markers in cultured macrophages.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating effective inhibition at low concentrations.
Case Studies and Experimental Data
Q & A
Q. Table 2: Comparative Yields Under Different Conditions
| Solvent | Catalyst Loading | Temperature | Yield |
|---|---|---|---|
| 1,4-Dioxane | 0.04 mol% | 95°C | 95% |
| DMF | 0.1 mol% | 100°C | 78% |
| Toluene | 0.04 mol% | 110°C | 65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
